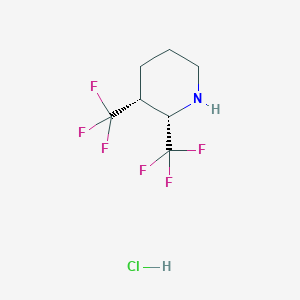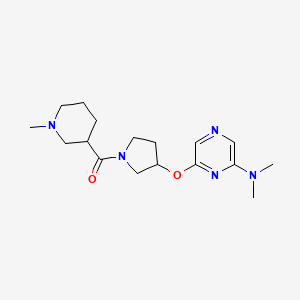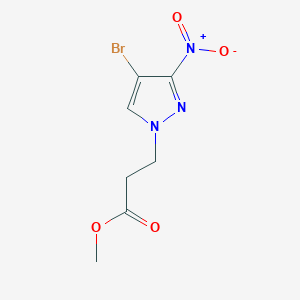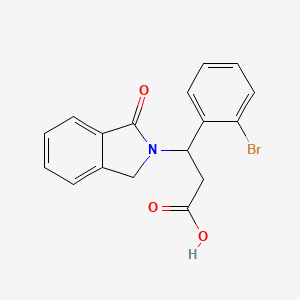
1,1-Bis(trifluoromethyl)-cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(trifluoromethyl)-cyclopropane: is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(trifluoromethyl)-cyclopropane can be synthesized through a solvent-controlled base-free synthesis involving a [2 + 1] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cyclopropane product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of fluorinated reagents and controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and high-pressure reactors may also be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(trifluoromethyl)-cyclopropane undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2 + 1] and [3 + 2] cycloaddition reactions, forming cyclopropanes and pyrazolines.
Substitution Reactions: It can react with nucleophiles to form substituted products, such as isocyanates, carbamates, and ureas.
Common Reagents and Conditions:
Cycloaddition Reactions: 2,2,2-Trifluorodiazoethane is commonly used as a reagent in cycloaddition reactions, with solvents like N,N-dimethylacetamide (DMAc) and 1,2-dichloroethane (DCE) influencing the product formation.
Substitution Reactions: Reagents such as alcohols, phenols, and amines are used in substitution reactions to form various derivatives.
Major Products Formed:
Cyclopropanes and Pyrazolines: Formed through cycloaddition reactions.
Isocyanates, Carbamates, and Ureas: Formed through substitution reactions.
Scientific Research Applications
1,1-Bis(trifluoromethyl)-cyclopropane has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds.
Agrochemicals: Used in the development of herbicides and pesticides due to its stability and effectiveness.
Materials Science: Incorporated into polymers and advanced materials to improve their thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-cyclopropane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups. These groups influence the reactivity of the cyclopropane ring, making it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups stabilize the transition state and facilitate the formation of new bonds .
Comparison with Similar Compounds
1,1-Bis(trifluoromethyl)ethene: Another fluorinated compound with similar reactivity and applications.
Bis(trifluoromethyl)peroxide: Used as a radical initiator in polymerization reactions.
Uniqueness: 1,1-Bis(trifluoromethyl)-cyclopropane is unique due to its cyclopropane ring structure, which imparts strain and reactivity that is not present in linear or planar fluorinated compounds. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
1,1-bis(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6/c6-4(7,8)3(1-2-3)5(9,10)11/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAPPQJTUDJLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline](/img/structure/B2562765.png)

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2562768.png)


![2-bromo-5-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2562773.png)
![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)
![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)


![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)
